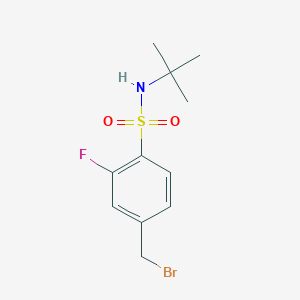

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide

Descripción general

Descripción

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H15BrFNO2S It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide typically involves the reaction of 4-bromomethyl-2-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfonic acids and sulfonyl chlorides.

Reduction: Products include primary amines.

Aplicaciones Científicas De Investigación

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, potentially resulting in biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide

- tert-Butyl [4-(Bromomethyl)phenyl]carbamate

- N-Boc-4-(bromomethyl)aniline

Uniqueness

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C10H14BrFNO2S

- Molecular Weight : 303.19 g/mol

The presence of a bromomethyl group and a fluorine atom in its structure enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, particularly histone deacetylases (HDACs). Inhibitors targeting HDACs are known to alter gene expression and induce apoptosis in cancer cells .

- Cell Proliferation : Preliminary studies suggest that this compound may impact cell proliferation rates in certain tumor cell lines, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Some derivatives of sulfonamides, including those similar to this compound, have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .

Table 1: Biological Activity Summary

Case Study: Antitumor Activity

A study conducted on MV4-11 leukemia cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 12 nM. This suggests strong potential for development as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of pro-apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .

Table 2: IC50 Values Against Various Targets

Propiedades

IUPAC Name |

4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFNO2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZNZCIVKKXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.